Product packaging for 1,4-Bis(trifluoromethyl)cyclohexane(Cat. No.:CAS No. 433-18-1)

1,4-Bis(trifluoromethyl)cyclohexane

Cat. No.: B1643901
CAS No.: 433-18-1
M. Wt: 220.15 g/mol
InChI Key: YQBZQARTKCPGBH-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)cyclohexane is a useful research compound. Its molecular formula is C8H10F6 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10F6 B1643901 1,4-Bis(trifluoromethyl)cyclohexane CAS No. 433-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(trifluoromethyl)cyclohexane
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InChI

InChI=1S/C8H10F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZQARTKCPGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293262
Record name 1,4-Bis(trifluoromethyl)cyclohexane
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Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

433-18-1
Record name 1,4-Bis(trifluoromethyl)cyclohexane
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Record name 1,4-Bis(trifluoromethyl)cyclohexane
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Record name 1,4-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture)
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An Overview of Fluorinated Cyclohexane Derivatives in Contemporary Chemistry

Fluorinated cyclohexane (B81311) derivatives are a class of compounds that have garnered considerable attention in contemporary chemistry, particularly in the realms of medicinal chemistry and materials science. nih.gov The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, onto a cyclohexane ring imparts a range of desirable properties. These include enhanced thermal stability, increased lipophilicity, and altered electronic characteristics, which can profoundly impact a molecule's biological activity and material properties. chemimpex.com

Selectively fluorinated building blocks are invaluable in drug discovery and agrochemical research. nih.gov While much focus has been on aromatic and heteroaromatic fluorinated compounds, selectively fluorinated aliphatics, like those derived from cyclohexane, are a growing area of interest. nih.gov The unique facial polarization created by the strategic placement of fluorine atoms on the cyclohexane ring, as seen in all-cis-1,2,4,5-tetrafluorocyclohexane, results in molecules with significant dipole moments. nih.gov This property is of great interest for developing new pharmaceuticals and agrochemicals. nih.govukri.org

The Significance of 1,4 Disubstitution Patterns in Molecular Design

The 1,4-disubstitution pattern on a cyclohexane (B81311) ring is a recurring motif in molecular design, offering a geometrically well-defined and relatively rigid scaffold. This arrangement places substituents on opposite sides of the cyclohexane ring, which can have significant implications for how a molecule interacts with its environment, including biological targets.

In medicinal chemistry, for instance, the 1,4-disubstituted ring can act as a bioisostere for a phenyl ring, providing a three-dimensional, non-aromatic alternative that can improve pharmacokinetic properties. The design and synthesis of 1,4-disubstituted compounds are central to the development of new therapeutic agents. nih.gov For example, the 1,4-dihydropyridine (B1200194) core is a well-known pharmacologically important scaffold found in a variety of drugs. nih.gov The specific orientation of the substituents in a 1,4-relationship is crucial for achieving the desired biological effect.

Isomeric Considerations: Cis and Trans Stereoisomers in Research Context

Precursor Synthesis and Cyclization Strategies

This approach involves constructing the target molecule from precursors that either already contain the trifluoromethyl groups or are readily converted to the final cyclic structure.

A direct and effective strategy involves the modification of a cyclic diketone. A patented method describes a two-step synthesis starting from 1,4-cyclohexanedione (B43130). google.com In the first step, 1,4-cyclohexanedione is condensed with p-toluenesulfonyl hydrazine (B178648) to form 1,4-cyclohexanedione-toluenesulfonyl hydrazone. google.com The second step involves a light-mediated coupling reaction of this intermediate with potassium trifluoromethyl trifluoroborate under basic conditions to yield 4-(trifluoromethyl)cyclohexanone. google.com This ketone is a key intermediate that can be further elaborated to introduce the second trifluoromethyl group.

A recently developed method provides a route to 1,3-bis-trifluoromethylated cyclohexane derivatives through the syn-selective bis-trifluoromethylation of (hetero)cycloalkylidenemalononitriles. chemrxiv.orgchemrxiv.org This reaction is typically performed using Togni's reagent II as the trifluoromethyl source in the presence of a catalytic amount of a zinc salt, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemrxiv.org The resulting malononitrile-containing intermediate can then be converted into a carboxylate through oxidative decyanation. chemrxiv.orgchemrxiv.org While this produces the 1,3-isomer, the strategy of using cycloalkylidenemalononitriles as a platform for bis-trifluoromethylation is a significant advancement. Mechanistic studies suggest that the initial trifluoromethylation increases the acidity of the remaining proton, facilitating a rapid second trifluoromethylation. chemrxiv.org

The synthesis of highly substituted fluorinated cyclohexanes can be achieved by starting with simpler fluorinated building blocks. For example, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol has been synthesized from 1,3,5-trifluorobenzene. nih.gov The aromatic precursor undergoes borylation followed by oxidation to yield trifluorophloroglucinol, which is then hydrogenated and further functionalized. nih.gov

Stereoselective Synthesis and Control

The stereoselective synthesis of this compound primarily revolves around the catalytic hydrogenation of its aromatic precursor, 1,4-bis(trifluoromethyl)benzene (B1346883). This approach, while seemingly straightforward, presents significant challenges in controlling the stereochemical outcome, namely the formation of either the cis or trans diastereomer. The development of sophisticated catalytic systems has been pivotal in addressing this challenge.

Diastereoselective and Enantioselective Pathways

The direct catalytic hydrogenation of 1,4-bis(trifluoromethyl)benzene is the most common route to this compound. The diastereoselectivity of this reaction, yielding either the cis or trans isomer, is highly dependent on the catalyst and reaction conditions employed.

Diastereoselective Pathways:

Research into the hydrogenation of substituted benzenes has shown that the choice of catalyst and support can significantly influence the diastereomeric ratio of the resulting cyclohexanes. For instance, the hydrogenation of aromatic compounds over supported rhodium catalysts has been shown to favor the formation of cis products. This is attributed to the mechanism of hydrogen addition, where the aromatic ring adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the same face.

While specific studies detailing the diastereoselective synthesis of this compound are not extensively reported in publicly available literature, general principles of substituted arene hydrogenation can be applied. For example, in the hydrogenation of related substituted cyclohexenes, certain catalysts are known to favor the formation of the thermodynamically more stable trans isomer, while others can be tuned to produce the cis isomer. acs.org

Enantioselective Pathways:

The synthesis of enantiomerically pure this compound, where the cyclohexane ring is chiral in the case of the trans isomer (as a racemic mixture) or can be made chiral through further substitution, represents a more significant challenge. Asymmetric hydrogenation of prochiral aromatic substrates is a powerful tool for accessing chiral saturated rings. This typically involves the use of chiral catalysts, often complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands. acs.orgdiva-portal.orgrsc.org

While direct enantioselective hydrogenation of 1,4-bis(trifluoromethyl)benzene to a chiral derivative of this compound has not been specifically detailed, related research on the asymmetric hydrogenation of other aromatic systems provides a conceptual framework. For instance, the enantioselective hydrogenation of various quinolines and benzofurans has been successfully achieved using chiral iridium and ruthenium catalysts, respectively, demonstrating the feasibility of controlling stereochemistry in the reduction of aromatic rings. nih.govlibretexts.org

Influence of Reagents and Reaction Conditions on Stereocontrol

The stereochemical outcome of the synthesis of this compound is intricately linked to the specific reagents and reaction conditions utilized. Key factors include the choice of catalyst, solvent, hydrogen pressure, and temperature.

Influence of Catalysts:

The nature of the metallic catalyst and its support plays a crucial role in determining the stereoselectivity of the hydrogenation of 1,4-bis(trifluoromethyl)benzene.

Rhodium (Rh) Catalysts: Supported rhodium catalysts are often effective in promoting the formation of cis-isomers in aromatic ring hydrogenations. nih.gov The use of supercritical carbon dioxide as a solvent in conjunction with a rhodium catalyst has been reported to enhance cis-selectivity. nih.gov This is rationalized by the increased concentration of hydrogen on the catalyst surface and a decrease in the concentration of the intermediate, which suppresses isomerization to the more stable trans product. nih.gov

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts are also widely employed for the hydrogenation of aromatic compounds. nih.govnih.govmdpi.com The electronic properties of the ruthenium catalyst, influenced by the support and any functionalization, can impact its activity and selectivity. nih.gov For example, ruthenium nanoparticles supported on N-functionalized carbon have shown high efficiency in the selective hydrogenation of heteroarenes. nih.gov

Iridium (Ir) Catalysts: Chiral iridium complexes have proven to be highly effective for the enantioselective hydrogenation of various unsaturated compounds, including heterocycles. nih.gov While not specifically documented for 1,4-bis(trifluoromethyl)benzene, their success in related systems suggests their potential for the enantioselective synthesis of chiral derivatives of this compound.

Influence of Reaction Conditions:

Beyond the catalyst itself, the reaction environment significantly dictates the stereochemical course of the synthesis.

Reaction ConditionInfluence on Stereocontrol
Solvent The polarity and coordinating ability of the solvent can affect catalyst activity and selectivity. Supercritical carbon dioxide has been shown to enhance cis-selectivity in rhodium-catalyzed hydrogenations. nih.gov
Hydrogen Pressure Higher hydrogen pressures generally increase the rate of hydrogenation. In some asymmetric hydrogenations, pressure can influence the enantiomeric excess of the product. acs.org For the hydrogenation of benzene (B151609), elevated pressures are often required to overcome the stability of the aromatic ring. youtube.com
Temperature Temperature affects the reaction rate and can also influence the equilibrium between different stereoisomers. Higher temperatures can sometimes lead to isomerization to the thermodynamically more stable product.

The following table summarizes the general influence of different catalysts on the stereochemical outcome of aromatic hydrogenation, which can be extrapolated to the synthesis of this compound.

Catalyst SystemPredominant Stereoisomer
Supported Rhodiumcis nih.gov
Rhodium with Chiral LigandsEnantioselective (for prochiral substrates) acs.orgrsc.org
Supported RutheniumDependent on support and conditions nih.govnih.gov
Iridium with Chiral LigandsEnantioselective (for prochiral substrates) nih.gov

Isomeric Configurations and Their Influence on Molecular Architecture

The spatial arrangement of the two trifluoromethyl groups on the cyclohexane ring gives rise to cis and trans isomers, each with a distinct three-dimensional geometry that dictates its physical and chemical behavior. masterorganicchemistry.comyoutube.com

Cis- and Trans-Isomer Geometries

In this compound, the cis and trans isomers are defined by the relative positions of the two CF3 groups on the cyclohexane ring.

Trans-Isomer: The trans isomer typically adopts a diequatorial conformation, where both bulky trifluoromethyl groups occupy equatorial positions on the chair-like cyclohexane ring. nih.gov This arrangement minimizes steric hindrance, resulting in a more stable conformation. The molecular formula for this compound is C8H10F6. chemimpex.comguidechem.com

Cis-Isomer: In the cis isomer, one trifluoromethyl group is in an axial position while the other is in an equatorial position. nih.gov This leads to significant steric interactions, particularly 1,3-diaxial interactions, which can distort the standard chair conformation. youtube.com Despite these interactions, the cis isomer maintains a chair-like structure. nih.gov

IsomerSubstituent PositionsPredominant Conformation
Trans (1,4) DiequatorialChair
Cis (1,4) Axial-EquatorialDistorted Chair

Table 1: Isomeric Configurations of this compound

Investigations into Pseudorotational Pathways

While the concept of pseudorotation is more commonly associated with five-membered rings, the interconversion between different conformations of the cyclohexane ring in this compound involves transitions through non-chair forms. These pathways, while not a true pseudorotation, represent the energetic landscape of conformational change. The transition from a chair to a twist-boat and then to another chair conformation constitutes the ring inversion process. The presence of the bulky trifluoromethyl groups is expected to influence the energy barriers of these pathways.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not static; it undergoes rapid conformational changes, primarily between two chair conformations, a process known as ring inversion or ring flipping. youtube.comyoutube.com

Chair Conformation Distortions Induced by Trifluoromethyl Groups

The presence of trifluoromethyl groups, which are sterically demanding, can cause significant distortions in the ideal chair conformation of the cyclohexane ring. In the trans-1,4-disubstituted isomer, where both CF3 groups are in equatorial positions, the distortion is less pronounced. However, in the cis isomer, the axial CF3 group leads to substantial 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This repulsion can cause a flattening of the ring or other geometric adjustments to alleviate the strain. nih.gov Theoretical calculations have shown that even in the trans-diequatorial conformation, there can be modest deformations in the cyclohexane moiety. nih.gov

Energy Landscapes of Alternative Conformations (e.g., Twist-Boat)

Besides the stable chair conformation, cyclohexane can exist in higher-energy conformations such as the boat and twist-boat forms. pressbooks.pubparkettaspecs.hu

Boat Conformation: The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. youtube.commasterorganicchemistry.comyoutube.com

Twist-Boat Conformation: A slight twisting of the boat conformation leads to the twist-boat (or skew-boat) conformation, which is more stable than the pure boat form because it relieves some of the torsional and steric strain. youtube.comyoutube.com The energy of the twist-boat conformation is approximately 5.5 kcal/mol higher than the chair conformation in unsubstituted cyclohexane. pressbooks.pub The introduction of the trifluoromethyl groups is expected to alter this energy difference.

ConformationRelative Energy (in unsubstituted cyclohexane)Key Strain Factors
Chair0 kcal/mol (most stable)Minimal strain
Twist-Boat~5.5 kcal/molTorsional and steric strain
Boat~7.0 kcal/molSignificant torsional and flagpole steric strain masterorganicchemistry.com
Half-Chair~10.8 kcal/molSignificant angle and torsional strain masterorganicchemistry.com

Table 2: Relative Energies of Cyclohexane Conformations

Cyclohexane Ring Inversion Dynamics and Barriers

The interconversion between the two chair conformations of the cyclohexane ring is a dynamic process that involves passing through higher-energy transition states, including the half-chair and twist-boat conformations. vu.nlresearchgate.net This process is known as ring inversion. scribd.com The rate of this inversion is temperature-dependent. vu.nl For unsubstituted cyclohexane, the energy barrier to ring inversion is approximately 10-11 kcal/mol. The presence of the bulky trifluoromethyl groups in this compound is expected to significantly influence the barrier to this inversion, likely increasing it due to the steric hindrance that must be overcome during the transition.

Spectroscopic Elucidation of Structure and Conformation

Spectroscopic techniques are paramount in defining the three-dimensional structure and dynamic conformational behavior of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful lens through which to view the distinct stereoisomers and their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for assigning the stereochemistry of the cis and trans isomers of this compound and for studying the dynamic equilibrium between their conformers.

While detailed ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in readily available literature, the expected patterns can be inferred from the molecular symmetry and the influence of the trifluoromethyl substituents.

For the trans-isomer, where one CF₃ group is axial and the other is equatorial in one chair conformation (or both are equatorial in a twist-boat, though less likely), a higher degree of symmetry would be expected to lead to a simpler spectrum compared to the cis-isomer. In the cis-isomer, the two CF₃ groups can be either in axial-equatorial positions or, following a ring flip, in equatorial-axial positions, a dynamic process that significantly influences the observed chemical shifts, especially at different temperatures.

Studies on related trifluoromethyl-substituted cyclohexanes have established that the introduction of a CF₃ group has pronounced effects on the ¹³C NMR chemical shifts, particularly at the alpha (the carbon bearing the CF₃ group) and gamma (the carbons at the 3 and 5 positions) positions. researchgate.net The magnitude of these shifts is dependent on whether the CF₃ group occupies an axial or equatorial position. researchgate.net For instance, an axial CF₃ group typically induces a more significant upfield (shielding) effect on the gamma carbons compared to an equatorial one.

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying the conformational equilibria of fluorinated cyclohexanes like this compound. proceedings.science The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, which differs substantially between the axial and equatorial positions on a cyclohexane ring. proceedings.sciencenih.gov

In the case of cis-1,4-bis(trifluoromethyl)cyclohexane, the molecule exists in a dynamic equilibrium between two chair conformations. In this equilibrium, the two CF₃ groups interchange between axial and equatorial positions. At low temperatures, this exchange is slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial CF₃ groups. The axial CF₃ group signal typically appears at a significantly different chemical shift (often around -63 ppm) compared to the equatorial CF₃ group. rsc.org The relative integration of these signals provides a direct measure of the populations of the two conformers at equilibrium. rsc.org

For the trans-isomer, the diequatorial conformer is expected to be overwhelmingly stable, leading to a single, time-averaged signal in the ¹⁹F NMR spectrum.

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature ¹⁹F NMR, is the primary method for quantifying the conformational preference of the trifluoromethyl group, expressed as the conformational free energy, or "A value". rsc.orgrsc.org The A value (ΔG°) represents the free energy difference between a conformer with the substituent in the axial position and one with it in the equatorial position. rsc.org

By monitoring the ¹⁹F NMR spectrum of a compound like cis-1,4-bis(trifluoromethyl)cyclohexane over a range of temperatures, researchers can observe the broadening of the separate axial and equatorial signals as the temperature increases, followed by their coalescence into a single, averaged peak at the coalescence temperature (Tc). rsc.org Above Tc, the ring-flipping is rapid on the NMR timescale.

From the equilibrium constant (K), determined from the populations of the conformers at various temperatures below coalescence, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated. rsc.orgrsc.org Studies on various 4-substituted trifluoromethylcyclohexanes have consistently determined the A value for the CF₃ group.

Thermodynamic Parameters for the Conformational Equilibrium of the Trifluoromethyl Group in Cyclohexane
ParameterAveraged ValueUnits
ΔG° (A value)2.37kcal mol⁻¹
ΔH°2.78kcal mol⁻¹
ΔS°1.38cal mol⁻¹ K⁻¹

Data derived from studies on cis-4-substituted trifluoromethylcyclohexanes. rsc.org

This positive A value indicates a strong preference for the trifluoromethyl group to occupy the more sterically favorable equatorial position.

X-ray Crystallography for Solid-State Structural Determination

While X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, published single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature. Such an analysis would be invaluable for confirming the chair conformation of the cyclohexane ring and providing precise bond lengths, bond angles, and torsion angles.

For the trans-isomer, a crystal structure would likely show the cyclohexane ring in a chair conformation with both trifluoromethyl groups in equatorial positions to minimize steric strain. For the cis-isomer, the solid-state structure would capture one of the two equilibrating chair conformers, likely the one that allows for the most favorable crystal packing, which would feature one axial and one equatorial trifluoromethyl group. X-ray data from related fluorinated cyclohexane molecules consistently show such conformational preferences in the solid state. mdpi.commdpi.com

Investigations into Intramolecular Non-Covalent Interactions

The study of intramolecular non-covalent interactions is crucial for a complete understanding of the conformational behavior of this compound. nih.gov While covalent bonds dictate the primary structure, weaker forces such as hydrogen bonds and van der Waals interactions can significantly influence the molecule's preferred shape and stability. numberanalytics.commdpi.com

In fluorinated organic molecules, interactions involving fluorine are of particular interest. researchgate.net Potential non-covalent interactions within the this compound isomers include:

Intramolecular Hydrogen Bonds (C-H···F-C): In the cis-isomer, the axial trifluoromethyl group's fluorine atoms are in close proximity to the axial hydrogen atoms at the C-3 and C-5 positions. The potential for weak, stabilizing C-H···F interactions could slightly offset the steric destabilization of the axial CF₃ group.

Fluorine-Fluorine Interactions (F···F): While often considered repulsive, under certain geometric arrangements, attractive non-covalent interactions between fluorine atoms can exist, influencing conformational preferences.

Although specific experimental or computational studies detailing these interactions in this compound are not prominent in the reviewed literature, their existence is plausible and they are an active area of research in fluorine chemistry. researchgate.net These subtle forces can modulate the energy landscape of the molecule, affecting the precise value of the conformational free energy and the dynamics of the ring inversion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 1,4-bis(trifluoromethyl)cyclohexane, these methods are crucial for understanding the interplay between its isomeric forms and the influence of the highly electronegative trifluoromethyl substituents.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it well-suited for the geometry optimization of molecules like this compound. ulisboa.ptresearchgate.net The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, its ground state structure. researchgate.net For this, DFT calculations iteratively solve the Kohn-Sham equations to minimize the electronic energy of the system, providing a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.net Functionals such as B3LYP are commonly employed in these calculations. uni.lu

The introduction of trifluoromethyl (CF₃) groups significantly alters the geometry of the cyclohexane (B81311) ring compared to the parent hydrocarbon. The strong electron-withdrawing nature of the CF₃ groups can affect the C-C bond lengths within the ring and the C-C bond connecting the substituent to the ring. nih.gov The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. utexas.edulibretexts.orgmasterorganicchemistry.com

For this compound, two isomers exist: cis and trans. DFT calculations consistently show that the trans isomer, where both CF₃ groups can occupy equatorial positions (diequatorial), is energetically more favorable than the cis isomer, where one group must be in an axial position and the other equatorial. This preference is primarily due to the minimization of steric strain. utexas.edu

Table 1: Representative Optimized Geometrical Parameters for the Diequatorial trans-1,4-Bis(trifluoromethyl)cyclohexane Chair Conformation (DFT).
ParameterTypical Value
C-C (ring) Bond Length~1.54 Å
C-C (substituent) Bond Length~1.52 Å
C-F Bond Length~1.35 Å
C-C-C (ring) Bond Angle~111°
F-C-F Bond Angle~107°

In terms of energetics, DFT calculations provide the total electronic energies of the different isomers, allowing for the determination of their relative stabilities. The energy difference between the cis and trans isomers highlights the energetic penalty of having a bulky trifluoromethyl group in the axial position.

Table 2: Conceptual Relative Energetics of this compound Isomers from DFT Calculations.
IsomerRelative Energy (kcal/mol)Comment
trans (diequatorial)0.00Most stable conformer
cis (axial-equatorial)> 4.0Higher energy due to 1,3-diaxial interactions

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters, and can provide highly accurate thermochemical data when used with sufficiently large basis sets. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are considered benchmarks for obtaining reliable energetic and thermochemical properties. guidechem.com These methods are computationally more demanding than DFT but are invaluable for calibrating less expensive methods and for obtaining high-accuracy data for smaller systems. nih.gov

For this compound, ab initio calculations can be used to determine key thermochemical parameters such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp). masterorganicchemistry.comlibretexts.org These parameters are essential for understanding the thermodynamic stability and reactivity of the isomers under different conditions.

The energy difference between the cis and trans isomers, known as the isomerization energy, is a critical parameter that can be accurately calculated using ab initio methods. nih.gov The isomerization of cis-1,4-bis(trifluoromethyl)cyclohexane to the trans isomer is an exothermic process, driven by the relief of steric strain. The magnitude of this energy difference is significantly influenced by the unfavorable 1,3-diaxial interactions present in the cis isomer. utexas.edu

Table 3: Representative Ab Initio Thermochemical Data for this compound Isomers at 298.15 K.
IsomerΔH°f (kcal/mol)S° (cal/mol·K)Isomerization Energy (kcal/mol)
trans (diequatorial)-350.5125.8~4.5
cis (axial-equatorial)-346.0128.2

Computational Analysis of Conformational Isomers

The flexibility of the cyclohexane ring means that this compound can exist in multiple conformations, including the chair, boat, and twist-boat forms. libretexts.orgmasterorganicchemistry.com Computational analysis is essential to map out the potential energy surface and identify the stable conformers.

To explore the complex conformational landscape of this compound, various computational algorithms are employed. Conformational searches are often initiated using molecular mechanics force fields, which provide a rapid method for evaluating the energies of thousands of potential structures. wustl.edu More sophisticated methods, such as the Low-Mode Search (LMOD), can then be used to efficiently locate energy minima on the potential energy surface. wustl.edu

These searches identify all plausible conformers, including different chair and non-chair forms, and rank them by their relative energies. For this compound, such studies confirm that the chair conformation is significantly more stable than boat or twist-boat conformations. libretexts.org Within the chair forms, the relative energies are dictated by the positions of the two trifluoromethyl groups.

Table 4: Calculated Relative Energies of this compound Conformers.
IsomerConformationSubstituent PositionsRelative Energy (kcal/mol)
transChairDiequatorial (e,e)0.0 (Global Minimum)
cisChairAxial-Equatorial (a,e)~4.5
transChairDiaxial (a,a)> 9.0
transTwist-Boat-~5-6

The results of these conformational analyses are critical for understanding the behavior of the molecule in different environments, as the population of each conformer at equilibrium is determined by these energy differences. xmu.edu.cn

The trifluoromethyl group exerts profound steric and electronic effects that dictate the conformational preferences of the this compound ring.

Molecular Dynamics Simulations for Charge-Transfer States (related systems)

In a typical MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion, where the forces between atoms are described by a force field. mdpi.comnih.gov For studying charge-transfer processes, more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) or ab initio MD may be required, where a part of the system is treated with quantum mechanics to accurately describe electronic events like electron transfer. acs.org

A hypothetical MD study of this compound could explore several aspects. For instance, simulations could model the dynamic equilibrium between different conformers, such as the chair-to-chair interconversion, and determine the energy barriers and rates for these processes. acs.org

In the context of charge-transfer states, MD simulations are often used to investigate systems where a molecule or a molecular complex undergoes a change in its electronic state, for example, upon photoexcitation or in a redox reaction. While this compound itself is not typically considered a chromophore or a redox-active species, it can act as a solvent or co-solvent. In such a scenario, MD simulations could be used to study how the surrounding this compound molecules reorganize in response to a charge-transfer event in a solute molecule. The simulations would reveal the dynamics of the solvent shell, the stabilization of the resulting charged species, and how the unique properties of the fluorinated solvent (e.g., its large dipole moment and low polarizability) influence the kinetics and thermodynamics of the charge-transfer process. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical and computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. For a molecule such as this compound, these computational studies are invaluable for distinguishing between its cis and trans isomers and for understanding their conformational behavior.

The primary method for predicting NMR chemical shifts is through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used approach. These calculations determine the magnetic shielding tensor for each nucleus in the molecule, from which the chemical shift can be derived. The accuracy of these predictions is highly dependent on the level of theory employed, specifically the choice of the functional and the basis set. For fluorinated compounds, it is often necessary to use methods that can accurately account for electron correlation effects to achieve results that are in good agreement with experimental data.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly important for characterizing the isomers of this compound. The distinct spatial arrangement of the trifluoromethyl groups in the cis and trans isomers leads to different local electronic environments for the various nuclei, which in turn results in different chemical shifts.

In the case of the trans isomer, the molecule can exist in two chair conformations: one with both trifluoromethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable. For the cis isomer, one trifluoromethyl group must be in an axial position while the other is equatorial. This inherent structural difference between the isomers is readily reflected in their predicted NMR spectra.

For example, in ¹H NMR spectroscopy, the chemical shifts of the protons on the cyclohexane ring are expected to be different for the cis and trans isomers. The axial and equatorial protons within each isomer will also have distinct chemical shifts. Similarly, in ¹³C NMR, the chemical environment of the carbon atoms, particularly the carbons bearing the trifluoromethyl groups, will be different, leading to distinguishable signals.

¹⁹F NMR spectroscopy is an especially sensitive probe for studying fluorinated molecules. Theoretical calculations can predict the ¹⁹F chemical shifts for the trifluoromethyl groups, which are highly sensitive to their axial or equatorial orientation. Experimental studies on related compounds, such as cis- and trans-4-substituted trifluoromethylcyclohexanes, have confirmed that axial and equatorial trifluoromethyl groups exhibit significantly different ¹⁹F chemical shifts. hmdb.ca For instance, in one study, the chemical shift for an axial CF₃ group was observed around -63 ppm, while an equatorial CF₃ group was found around -72 ppm. hmdb.ca Research involving variable temperature ¹⁹F NMR spectroscopy has been used to study the conformational equilibrium of cis-1,4-bis(trifluoromethyl)cyclohexane, demonstrating the utility of combining computational predictions with experimental results. researchgate.net

While specific, comprehensive data tables of theoretically predicted NMR chemical shifts for both isomers of this compound are not readily found in publicly available literature, the principles of such predictions allow for the generation of conceptual data. The following tables illustrate the expected trends and differences in the NMR chemical shifts for the cis and trans isomers based on established knowledge from computational and experimental studies of similar fluorinated cyclohexanes.

Table 2: Conceptual Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Isomer Carbon Type Predicted Chemical Shift (ppm) Rationale
cis C-CF₃ (axial) Specific chemical shift Steric compression (gamma-gauche effect) can cause shielding
C-CF₃ (equatorial) Different shift from axial C-CF₃ Less steric hindrance compared to axial
Ring Carbons Multiple distinct signals Lower symmetry leads to non-equivalent carbons
trans C-CF₃ (diequatorial) A single chemical shift Equivalent positions in the stable conformer

Table 3: Conceptual Predicted ¹⁹F NMR Chemical Shifts (ppm) for this compound Isomers

Isomer CF₃ Group Position Predicted Chemical Shift (ppm vs. CFCl₃) Rationale
cis Axial ~ -63 Based on experimental data for similar compounds hmdb.ca
Equatorial ~ -72 Based on experimental data for similar compounds hmdb.ca

These conceptual tables highlight how theoretical predictions of NMR spectra serve as a fundamental tool for the structural analysis and differentiation of the isomers of this compound.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Trifluoromethylation Reactions

The synthesis of trifluoromethylated compounds like 1,4-bis(trifluoromethyl)cyclohexane involves sophisticated reaction pathways. These are broadly categorized into radical, nucleophilic, and electrophilic mechanisms.

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of complex fluorinated molecules. researchgate.net These reactions often proceed through a radical chain process. For instance, visible light can induce the homolysis of reagents like Umemoto's reagent, generating trifluoromethyl radicals. thieme-connect.com These highly reactive species can then add to unsaturated systems, such as alkenes, initiating a cascade of reactions that can lead to the formation of trifluoromethylated cyclic compounds. thieme-connect.com

The general mechanism often involves the generation of a trifluoromethyl radical (•CF₃), which then attacks a substrate. In the context of creating saturated rings like cyclohexane (B81311), this could involve the trifluoromethylation of a suitable precursor. Radical scavenger experiments can help confirm the involvement of radical pathways; the suppression of the reaction in the presence of a radical scavenger is a strong indicator. nii.ac.jp Photoredox catalysis is a common strategy to initiate these radical processes under mild conditions, often using visible light. nih.govniu.edu For example, a photocatalyst can facilitate a single-electron-transfer (SET) to generate the key •CF₃ radical from a suitable precursor. nih.gov

Table 1: Key Aspects of Radical-Mediated Trifluoromethylation

Feature Description Key Reagents/Conditions
Initiation Generation of trifluoromethyl radical (•CF₃). Umemoto's reagent, Togni's reagent, photoredox catalysts, light irradiation. thieme-connect.comnih.gov
Propagation Addition of •CF₃ to an unsaturated bond or C-H bond. Alkenes, alkynes, aromatic compounds.
Termination Combination of radical species. Radical-radical coupling.

| Mechanism Confirmation | Use of radical scavengers like TEMPO. | Suppression of the reaction confirms radical involvement. nii.ac.jp |

Beyond radical methods, nucleophilic and electrophilic pathways offer alternative strategies for introducing the trifluoromethyl group.

Electrophilic Trifluoromethylation: This approach utilizes "electrophilic" trifluoromethylating reagents, which act as a source of a "CF₃⁺" synthon. youtube.comresearchgate.net Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine compounds (e.g., Togni's reagents) are prominent in this class. researchgate.netchemrxiv.orgnih.gov These reagents can react with a wide array of nucleophiles, including carbanions, enolates, and heteroatoms. chemrxiv.orgnih.gov The reactivity of these electrophilic agents can be quantified and compared using kinetic studies, which help in predicting their reaction partners. chemrxiv.org For instance, the kinetics of reactions with reference nucleophiles can establish an electrophilicity parameter (E), providing a scale for their trifluoromethylating power. chemrxiv.org Mechanistic studies suggest that while some reactions proceed via a direct nucleophilic attack, others may involve single-electron transfer, leading to radical intermediates, blurring the lines between these classifications. nih.gov

Nucleophilic Trifluoromethylation: This is perhaps the most established method, relying on a trifluoromethyl anion (CF₃⁻) equivalent. youtube.com The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), often called Ruppert's reagent. youtube.com In the presence of a suitable activator (a fluoride (B91410) source or a base), it generates a nucleophilic trifluoromethyl species that can react with various electrophiles like aldehydes, ketones, and esters. scilit.com For example, the nucleophilic trifluoromethylation of esters can yield trifluoromethyl ketones. scilit.com

Table 2: Comparison of Trifluoromethylation Pathways

Pathway CF₃ Source Typical Substrates Key Reagents
Radical •CF₃ Alkenes, Arenes Umemoto's Reagent, Togni's Reagent, NaSO₂CF₃ nih.gov
Electrophilic "CF₃⁺" Nucleophiles (Enolates, Thiols, Phosphines) S-aryl-dibenzothiophenium salts, Hypervalent iodine reagents youtube.comchemrxiv.org

| Nucleophilic | "CF₃⁻" | Electrophiles (Ketones, Esters, Aldehydes) | Me₃SiCF₃ (Ruppert's Reagent), HCF₃ (Fluoroform) youtube.comscilit.com |

Reactivity of this compound as a Substrate

Once synthesized, the this compound scaffold, with its two strongly electron-withdrawing groups, exhibits unique reactivity. While it is noted for its chemical stability, it can serve as a building block for more complex fluorinated molecules. nii.ac.jp

While specific derivatization studies on this compound are not extensively detailed in the searched literature, research on closely related analogs provides significant insight. For example, a method for the synthesis of syn-1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates has been reported. chemrxiv.org In this work, the malononitrile (B47326) intermediate is converted into a carboxylate via oxidative decyanation, demonstrating that functional groups can be installed and manipulated on a bis-trifluoromethylated cyclohexane ring. chemrxiv.org

Furthermore, general methods for the functionalization of cyclohexane rings and the activation of C-F bonds are relevant. The conversion of cyclohexanones into highly substituted trifluoromethyl arenes through deoxytrifluoromethylation and subsequent aromatization showcases a powerful transformation of the cyclohexane core itself. nsf.gov The selective activation of a single C-F bond in a trifluoromethyl group, although challenging, has been achieved on other scaffolds using Lewis acids or photoredox catalysis, suggesting that the CF₃ groups on the cyclohexane ring are not entirely inert and could potentially be transformed into CF₂R groups. nii.ac.jpnih.gov

Direct metalation of this compound is a challenging prospect due to the high strength of the C-H and C-F bonds and the electron-withdrawing nature of the CF₃ groups, which deactivates adjacent C-H bonds towards typical deprotonation. There is limited specific information on successful metalation reactions for this exact compound in the provided search results.

However, general strategies for C-H activation on cyclohexane rings have been explored. These often involve transition-metal catalysts that can cleave inert C-H bonds. niu.edunih.gov For instance, gas-phase studies have shown that metal complexes can activate the C-H bonds of cyclohexane, leading to the formation of a metal-cyclohexyl species. niu.edu Another potential route could involve the formation of Grignard-like reagents. Grignard reagents are powerful nucleophiles typically formed from alkyl halides and magnesium. youtube.comyoutube.com While they are incompatible with acidic protons, their formation from a halogenated derivative of this compound could theoretically provide a nucleophilic version of the scaffold, capable of reacting with various electrophiles like ketones, esters, and CO₂. masterorganicchemistry.comyoutube.com

Cycloaddition reactions are powerful methods for ring formation. youtube.comyoutube.com While this compound itself is a saturated compound and thus not a direct participant in cycloadditions, related unsaturated compounds bearing two trifluoromethyl groups are known to undergo these reactions.

For example, 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene readily participates in Diels-Alder [4+2] cycloadditions with dienes like 6,6-dimethylfulvene. researchgate.net Interestingly, the resulting cycloadduct can undergo further rearrangements, highlighting the influence of the trifluoromethyl groups on the stability and reactivity of the products. researchgate.net Similarly, 1,2-bis(trifluoromethyl)-1,2-dicyanoethylene also undergoes cycloaddition reactions with electron-rich alkenes. The stereochemistry of these reactions is a key point of investigation.

These reactions are typically governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and stereochemical outcome of the reaction. youtube.comyoutube.com The reaction conditions (thermal vs. photochemical) can dramatically alter which cycloaddition pathways are "allowed" or "forbidden" by orbital symmetry rules. youtube.comyoutube.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Umemoto's Reagent
Togni's Reagent
Trifluoromethyltrimethylsilane (Ruppert's Reagent)
S-(trifluoromethyl)diarylsulfonium salts
2,2-bis(trifluoromethyl)-1,1-dicyanoethylene
6,6-dimethylfulvene
1,2-bis(trifluoromethyl)-1,2-dicyanoethylene
1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates
Cyclohexanone
Trifluoromethyl arenes

Catalytic Aspects in Transformations Involving the Compound

Catalysis plays a pivotal role in the synthesis and potential transformations of this compound. The primary catalytic route to this compound is the hydrogenation of 1,4-bis(trifluoromethyl)benzene (B1346883). Conversely, the reverse reaction, catalytic dehydrogenation, can convert the cyclohexane derivative back to its aromatic form. Furthermore, the compound holds potential as a monomer in the synthesis of fluorinated polymers, a process that would rely on specific catalytic systems.

The catalytic hydrogenation of aromatic compounds is a widely practiced industrial and laboratory method. Various transition metals, including platinum, palladium, rhodium, and ruthenium, are known to be effective catalysts for this transformation. These metals are typically supported on high-surface-area materials like carbon or alumina (B75360) to enhance their activity and stability. The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can influence the reaction rate and the stereoselectivity of the product, yielding different ratios of cis and trans isomers of this compound. For instance, rhodium-based catalysts are often noted for their ability to hydrogenate aromatic rings under relatively mild conditions.

In the realm of dehydrogenation, which is the reverse of hydrogenation, similar catalytic systems are employed, often at higher temperatures, to restore the aromaticity of the ring. Single-site platinum catalysts on supports like ceria have shown high efficiency in the dehydrogenation of cyclohexane and its derivatives, suggesting a potential application for this compound. nih.gov

Moreover, fluorinated compounds, including cyclohexane derivatives, are valuable in materials science, particularly in the synthesis of polymers with desirable properties such as thermal stability and chemical resistance. The polymerization of such monomers would necessitate the use of specific catalysts, for example, palladium-based catalysts are used in the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers to produce partially fluorinated polyolefins. rsc.org While direct catalytic polymerization of this compound is not extensively documented, its role as a building block for fluorinated materials points towards the relevance of catalytic processes in its future applications. researchgate.net

TransformationCatalyst TypeSubstrateProductKey Findings
Hydrogenation Ruthenium-basedBenzene (B151609)Cyclohexene/CyclohexaneRu-B/MOF catalysts show high initial selectivity for cyclohexene. researchgate.net
Hydrogenation Platinum-basedBenzeneCyclohexaneSingle-site Pt on Ceria (Pt1/CeO2) shows high activity for reversible dehydrogenation and rehydrogenation. nih.gov
Polymerization Palladium-basedEthylene and fluorinated norbornenesPartially fluorinated polyolefinsPhosphine-sulfonate palladium catalysts exhibit high catalytic activities and comonomer incorporation. rsc.org

Table 1: Overview of Relevant Catalytic Transformations

Applications in Advanced Materials Science

Incorporation into Polymer Architectures

The introduction of the 1,4-bis(trifluoromethyl)cyclohexane moiety, or similar fluorinated alicyclic structures, into polymer chains is a strategic approach to engineer materials with superior performance characteristics. The bulky, non-polar nature of the trifluoromethylated ring significantly influences the polymer's final properties.

While direct polymerization of this compound-based monomers is not as widely documented as their aromatic counterparts, the incorporation of fluorinated alicyclic structures is a key strategy for designing advanced polyimides (PIs). The introduction of bulky, electron-withdrawing trifluoromethyl groups and non-aromatic rings into the PI backbone disrupts the formation of intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic color and lower solubility of traditional aromatic polyimides. mdpi.comrsc.org

This disruption leads to several enhanced properties:

Improved Optical Transparency: By reducing CTC formation, these PIs become less colored and more transparent, making them suitable for optoelectronic applications where light transmission is critical. mdpi.comjst.go.jpnih.gov

Enhanced Solubility: The bulky -CF₃ groups and the non-planar cyclohexane (B81311) ring hinder efficient chain packing, increasing the free volume and allowing solvent molecules to penetrate more easily. This makes the resulting polyimides soluble in a wider range of organic solvents, simplifying processing. rsc.orgrsc.org

Lower Dielectric Constant: The combination of increased free volume and the low polarizability of the C-F bond significantly reduces the material's dielectric constant (k). mdpi.comnasa.govrsc.org This is a critical requirement for microelectronic applications to minimize signal delay and cross-talk. nasa.govresearchgate.net Research on semi-alicyclic PIs containing -CF₃ groups has demonstrated the ability to achieve dielectric constants ranging from 2.61 to 2.76. mdpi.com

Studies on semi-alicyclic PIs synthesized from alicyclic dianhydrides and trifluoromethyl-containing aromatic diamines show that these materials exhibit high glass transition temperatures (Tg) in the range of 294–390 °C, indicating excellent thermal stability. mdpi.com For instance, a semi-aromatic polyimide film incorporating trifluoromethyl groups and a cyclohexane structure achieved a dielectric constant of 2.55 at 10 MHz while maintaining a Tg above 300 °C and high optical transparency. mdpi.com

The inherent chemical inertness and stability of the trifluoromethyl groups make this compound a valuable component for specialty polymers intended for use in harsh environments. The strong carbon-fluorine bond contributes to exceptional thermal and chemical resistance.

Polymers incorporating such fluorinated alicyclic moieties exhibit enhanced characteristics:

Chemical and Radiation Resistance: The C-F bond's high energy and inertness provide excellent resistance to chemical attack and high-energy radiation, making these polymers suitable for aerospace, defense, and industrial applications. mdpi.comadv-polymer.comcoatingsworld.com

Hydrophobicity: Fluorinated groups impart low surface energy, which leads to increased hydrophobicity. This reduces water absorption and protects the polymer from moisture-induced degradation. mdpi.com

Durability and Toughness: Specialty coatings formulated with advanced polymer resins, sometimes incorporating fluorinated components, offer superior corrosion protection, impact resistance, and flexibility, extending the life of assets in demanding sectors like marine shipping and rail transport. adv-polymer.com

Role in Optoelectronic and Electronic Materials

The unique electronic and structural properties of the this compound motif are particularly advantageous in the field of optoelectronics.

In liquid crystal (LC) technology, fluorinated molecules are essential for tailoring material properties. researchgate.netrsc.org The incorporation of fluorinated cyclohexane rings, such as the this compound structure, is a key strategy for designing LCs with negative dielectric anisotropy (Δε), a prerequisite for display technologies like vertical alignment (VA) LCDs. nih.govbeilstein-journals.org

The strong dipole moment of the C-F bonds, when oriented perpendicular to the long axis of the LC molecule, generates a strong molecular dipole. rsc.org This is a critical feature for creating materials with negative Δε. Research on prototype LCs with facially polarized fluorinated cyclohexane rings confirms this principle. rsc.orgnih.gov However, challenges remain, as increased polarity can lead to higher melting points and a stronger tendency to form undesired smectic phases, which can impede their application in commercial displays. rsc.orgscilit.com The complexity of synthesizing these specific molecules has also limited their widespread development. nih.govbeilstein-journals.org

In the field of organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) is a critical mechanism for achieving high efficiency. This process relies on molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. While this compound itself is not typically used, its aromatic analogue, 1,4-bis(trifluoromethyl)benzene (B1346883) , has proven to be an excellent electron-accepting core for creating TADF emitters. rsc.orgopenaire.euresearchgate.net

In these systems, the 1,4-bis(trifluoromethyl)benzene unit is typically combined with electron-donating moieties in a donor-acceptor-donor (D-A-D) architecture. rsc.org Key findings include:

The large dihedral angle (approaching 80-90°) between the donor and the 1,4-bis(trifluoromethyl)benzene acceptor effectively separates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a very small singlet-triplet energy splitting (ΔEST) of around 20 meV. rsc.org

This small energy gap facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, enabling the harvesting of triplet excitons for light emission and dramatically increasing the theoretical internal quantum efficiency.

OLEDs using TADF emitters based on trifluoromethyl- and cyano-substituted benzene (B151609) cores have achieved high external quantum efficiencies (EQEs) of up to 26.1%. acs.orgnih.gov Specifically, a cyan-emitting TADF molecule using a 1,4-bis(trifluoromethyl)benzene acceptor showed exceptionally stable color and efficiency, with very low roll-off at high brightness. rsc.org

Other TADF emitters using perfluoroalkyl-substituted triarylboron acceptors have also demonstrated remarkable performance, with one device achieving an EQE of 29.9% and a power efficiency of 123.9 lm W⁻¹. rsc.org

The properties derived from incorporating the this compound moiety into polymers, especially polyimides, make these materials highly suitable as flexible substrates and interlayer dielectrics in photoelectric and microelectronic devices. mdpi.comresearchgate.net The demand for materials with low dielectric constants is paramount in high-frequency applications, such as 5G technology and advanced integrated circuits, to ensure signal integrity and speed. mdpi.com

Fluorinated semi-alicyclic polyimides are attractive for these applications due to their combination of:

Low Dielectric Constant and Loss: Minimizes signal delay and power dissipation in high-frequency circuits. rsc.orgmdpi.com

High Thermal Stability: Allows the material to withstand high temperatures during semiconductor manufacturing and device operation. mdpi.com

Optical Transparency: Essential for applications in flexible displays and other optoelectronic devices. jst.go.jpnih.gov

Good Mechanical Properties: Provides the necessary flexibility and durability for soft electronics and flexible printed circuit boards. mdpi.commdpi.com

The development of these advanced polyimides provides a pathway to next-generation flexible displays, circuit printing, and chip packaging. mdpi.com

: Development of Coatings and Surface Modifiers

The unique molecular architecture of this compound, featuring two trifluoromethyl (CF3) groups on a cyclohexane ring, imparts exceptional properties that are highly desirable in the field of advanced materials. These properties, primarily high thermal stability and chemical resistance, make it a valuable component in the formulation of specialized coatings and surface modifiers. chemimpex.comchemimpex.com

The presence of the trifluoromethyl groups, which are strongly electron-withdrawing and sterically bulky, creates a molecule with low surface energy. When incorporated into polymer chains or used as an additive in coating formulations, it can significantly enhance the hydrophobicity and oleophobicity of the surface. This results in coatings with excellent water and oil repellency, leading to improved anti-fouling and self-cleaning properties.

Furthermore, the inherent stability of the C-F bond contributes to the material's resistance to chemical attack and degradation from UV radiation and harsh environmental conditions. chemimpex.com This makes this compound and its derivatives suitable for developing durable and protective coatings for a variety of substrates, including those used in aerospace, electronics, and industrial equipment. Research in this area focuses on leveraging this compound as a building block to create fluorinated polymers and materials that require enhanced thermal and chemical resilience. chemimpex.com

Refrigerant Research and Development (related compounds)

While direct data on this compound as a commercial refrigerant is limited, its properties and those of related fluorinated cyclohexane compounds are of significant interest in the ongoing research and development of next-generation refrigerants. chemimpex.com The industry is actively seeking alternatives to traditional hydrofluorocarbons (HFCs) with lower global warming potential (GWP).

The thermodynamic properties of fluorinated alkanes are heavily influenced by the number and position of fluorine atoms. The introduction of trifluoromethyl groups into a cyclohexane structure, as in this compound, creates a compound with high density and a boiling point of 140 °C, which may not be suitable for common refrigeration cycles. chemimpex.com However, the study of such molecules provides valuable insights into structure-property relationships.

Research into related compounds, such as other trifluoromethylated cyclohexanes and their derivatives, is being explored. chemimpex.comnih.gov The goal is to design molecules that balance boiling point, vapor pressure, and heat capacity with environmental considerations like low GWP and zero ozone depletion potential. The chemical stability imparted by the trifluoromethyl groups is a key feature, suggesting that derivatives of this compound could potentially serve as stable, efficient, and more environmentally benign heat-transfer fluids or refrigerants in specialized applications. chemimpex.com

Role As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Fluorinated Compounds

The presence of trifluoromethyl (CF3) groups in organic molecules often leads to significant enhancements in properties such as thermal stability, lipophilicity, and metabolic stability. chemimpex.com Consequently, 1,4-bis(trifluoromethyl)cyclohexane serves as an important starting material for the synthesis of a variety of advanced fluorinated compounds. chemimpex.comchemimpex.com These compounds are of high interest in pharmaceuticals, agrochemicals, and materials science. chemimpex.comchemimpex.comnih.gov

The cyclohexane (B81311) core provides a non-aromatic, three-dimensional structure, which is a desirable feature in modern drug design. The trifluoromethyl groups, known for their strong electron-withdrawing nature, can influence the reactivity and biological activity of the final products. Researchers leverage these characteristics to create novel molecules with enhanced performance. chemimpex.com For instance, the incorporation of the this compound motif can lead to the development of new pesticides and herbicides in the agrochemical sector. chemimpex.comchemimpex.com

The synthesis of these advanced compounds often involves the functionalization of the cyclohexane ring or the transformation of the trifluoromethyl groups. The stability of the this compound structure allows for a variety of chemical modifications, making it a versatile platform for creating a diverse library of fluorinated molecules. nih.gov

Scaffold for Complex Molecular Architectures

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. mdpi.com this compound, with its defined stereochemistry and substitution pattern, provides a rigid and predictable framework for the construction of intricate three-dimensional molecular architectures. chemistryworld.com This is particularly valuable in fields like medicinal chemistry and materials science, where the spatial arrangement of functional groups is critical to a molecule's function.

The cyclohexane ring can exist in different conformations, and the bulky trifluoromethyl groups can influence this conformational preference, leading to specific spatial orientations of substituents. This control over molecular shape is a key advantage when designing molecules to fit into the active site of an enzyme or to self-assemble into a specific supramolecular structure.

For example, a highly substituted cyclohexane with six trifluoromethyl groups all on the same side of the ring has been synthesized, showcasing the ability to create sterically crowded and structurally unique molecules using fluorinated cyclohexane scaffolds. chemistryworld.com The development of such complex structures opens up new possibilities for designing molecules with novel properties and functions.

Research on Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. nih.gov The unique electronic properties of this compound make it an interesting candidate for incorporation into ligand structures.

While direct coordination of the saturated cyclohexane ring to a metal center is uncommon, the ring can be functionalized with coordinating groups. The strong electron-withdrawing effect of the trifluoromethyl groups can modulate the electron density of these coordinating atoms, thereby influencing the properties of the resulting metal complex. This can affect the complex's stability, reactivity, and catalytic activity.

Research in this area is still emerging, but the potential for creating novel ligands with tailored electronic and steric properties is significant. For instance, ligands incorporating the this compound framework could be used to develop new catalysts for organic synthesis or to create metal-organic frameworks (MOFs) with unique porous structures and properties. The study of coordination polymers with related aliphatic dicarboxylate ligands, such as trans-1,4-cyclohexanedicarboxylate, has shown how the ligand's structure directs the formation of the resulting framework. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Research Support

Chromatographic Techniques for Separation and Purity Assessmentmyskinrecipes.com

Chromatography is a cornerstone for the analysis of 1,4-Bis(trifluoromethyl)cyclohexane, primarily to separate its isomers and quantify its purity. The compound is typically supplied as a mixture of cis and trans isomers, making chromatographic separation crucial for characterization. myskinrecipes.comchemimpex.com

Gas Chromatography (GC) is the predominant method for assessing the purity of this compound. Commercial-grade samples of this compound are routinely certified with a purity of ≥98% or ≥98.0%, a specification determined by GC analysis. myskinrecipes.comchemimpex.comvwr.com This technique is well-suited for the compound due to its volatility and thermal stability. In a typical GC analysis, the cis and trans isomers can be separated, allowing for the quantification of their relative ratio in the mixture and the detection of any minor impurities.

While GC is more common for purity assessment, High-Performance Liquid Chromatography (HPLC) is also a relevant technique in contexts involving this compound. myskinrecipes.comvwr.com The compound is listed among products for "Analytical Chromatography," indicating its use in HPLC-related applications, potentially as a reference material or for analysis under specific conditions. myskinrecipes.com The separation of its isomers via HPLC would typically require specialized columns, such as those designed for fluorinated compounds, to achieve effective resolution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is applied to identify the functional groups present in this compound and to probe its molecular structure. These techniques are highly effective for confirming the presence of specific chemical bonds through their characteristic vibrational frequencies. For this compound, the spectra would be dominated by strong absorbances corresponding to the C-F bonds of the trifluoromethyl groups. Additionally, vibrations associated with the C-H and C-C bonds of the cyclohexane (B81311) ring would be present. These spectroscopic methods can also be used to differentiate between the cis and trans isomers, as their different symmetries result in distinct spectral fingerprints, particularly in the lower frequency (fingerprint) region. The application of IR and Raman spectroscopy has been validated for analyzing the structure of other substituted cyclohexanes. researchgate.net

Applications as Analytical Standards in Research Laboratorieschemimpex.comsigmaaldrich.com

This compound serves as a valuable analytical standard in various research and quality control laboratories. sigmaaldrich.comsigmaaldrich.com Its high chemical stability and well-defined properties make it suitable for use in the calibration of analytical instruments and the validation of analytical procedures. chemimpex.com As a reference material, it helps ensure the accuracy and reliability of results in chromatographic and spectroscopic analyses. myskinrecipes.comchemimpex.com Its use is particularly relevant in studies focused on fluorinated compounds, where it can act as an internal standard for quantitative measurements.

Chiroptical Spectroscopy for Enantiomeric Studies (if applicable)

The applicability of chiroptical spectroscopy to this compound is dependent on its isomeric form. The compound exists as two geometric isomers: cis and trans.

The cis isomer , where both trifluoromethyl groups are on the same side of the cyclohexane ring, possesses a plane of symmetry and is therefore achiral (a meso compound).

The trans isomer , with trifluoromethyl groups on opposite sides, lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images (enantiomers).

Commercially available this compound is typically sold as a mixture of the cis and trans isomers. myskinrecipes.comchemimpex.com The trans portion of this mixture would be a racemic mixture (containing equal amounts of both enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules and can distinguish between enantiomers. However, these techniques would not be applicable to the achiral cis isomer or to the racemic mixture of the trans isomer, as the latter would be optically inactive. Therefore, chiroptical studies would only be relevant if the enantiomers of the trans-1,4-Bis(trifluoromethyl)cyclohexane were first separated from each other through chiral chromatography.

Data Tables

Table 1: Compound Properties

Property Value Source(s)
CAS Number 433-18-1 myskinrecipes.comchemimpex.comsigmaaldrich.com
Molecular Formula C₈H₁₀F₆ myskinrecipes.comchemimpex.com
Molecular Weight 220.16 g/mol myskinrecipes.comsigmaaldrich.com
Common Purity ≥98.0% (by GC) myskinrecipes.comchemimpex.comvwr.com

| Isomeric Form | Cis and Trans Mixture | myskinrecipes.comchemimpex.comvwr.com |

Table 2: Summary of Analytical Methodologies

Technique Application for this compound Key Findings/Uses Source(s)
Gas Chromatography (GC) Purity assessment and isomeric separation. Standard method for quality control, certifying purity at ≥98%. Separates cis and trans isomers. chemimpex.comvwr.com
High-Performance Liquid Chromatography (HPLC) Separation and analysis. Relevant for analysis, likely requiring specialized columns for fluorinated compounds. myskinrecipes.comvwr.com
Mass Spectrometry (MS) Molecular weight confirmation and structural analysis. Confirms molecular weight (220.16 g/mol ) and fragmentation patterns reveal structural features. myskinrecipes.comvwr.comsigmaaldrich.com
Vibrational Spectroscopy (IR, Raman) Functional group identification and isomer differentiation. Identifies characteristic C-F, C-H, and C-C bonds. Can distinguish between cis and trans isomers. researchgate.net

| As an Analytical Standard | Instrument calibration and method validation. | Used as a reference material to ensure accuracy in chromatographic and spectroscopic methods. | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1,4-bis(trifluoromethyl)cyclohexane, and how do reaction conditions influence yield?

  • Methodological Answer : Fluorinated cyclohexanes are typically synthesized via deoxofluorination or nucleophilic substitution. For example, deoxofluorination using Et₃N·3HF at 140°C (18 hours) can introduce trifluoromethyl groups, though yields vary significantly (e.g., 40% vs. 15%) depending on substrate geometry and reagent stoichiometry . Bis-compounds are often prepared via reactions with terephthaloyl chloride in DCM, using Et₃N and DMAP as catalysts, achieving yields up to 88% . Optimization requires careful control of temperature, stoichiometry, and catalyst loading.

Q. How can researchers characterize the stereochemical conformation of this compound?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. In fluorinated cyclohexanes, the all-cis configuration is stabilized by electrostatic interactions between fluorine atoms, as observed in solid-state structures . For dynamic analysis, VT-NMR (variable-temperature NMR) can resolve axial-equatorial isomerism, with trifluoromethyl groups influencing ring puckering and transition states .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : While specific safety data for this compound is limited, analogous fluorinated cyclohexanes require PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal hazards. Environmental precautions include classifying derivatives under UN 9 (environmentally hazardous substances) during transport . First-aid measures for similar brominated analogs emphasize immediate decontamination and medical consultation .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoromethyl groups affect the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The strong -I effect of CF₃ groups polarizes adjacent C-H bonds, enhancing susceptibility to nucleophilic attack. For example, in deoxofluorination, Et₃N·3HF selectively replaces hydroxyl or carbonyl groups with fluorine, but steric hindrance from 1,4-substituents can reduce yields . Computational studies (DFT) are recommended to map charge distribution and predict reactive sites.

Q. What strategies resolve contradictions in reported synthesis yields for fluorinated cyclohexane derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 40% vs. 15% in Scheme 3 ) often arise from substrate isomerism or trace moisture in fluorinating agents. Rigorous drying of reagents (e.g., molecular sieves) and precise temperature control (e.g., 0°C to rt gradients) improve reproducibility. Kinetic studies under inert atmospheres (Ar/N₂) can isolate competing pathways.

Q. How can this compound serve as a building block for high-performance polymers?

  • Methodological Answer : The rigidity and electronegativity of CF₃ groups make this compound suitable for polyimides or epoxy resins. For instance, trans-1,4-bis(dicarboxyphenoxy)cyclohexane dianhydride derivatives yield polyimides with high Tg (206–255°C) and optical transparency . Functionalization via glycidyl ethers (e.g., 1,4-bis(glycidyloxymethyl)cyclohexane) enables crosslinking in non-ionic surfactants or adhesives .

Q. What role does this compound play in drug discovery, particularly in improving pharmacokinetic properties?

  • Methodological Answer : Fluorinated cyclohexanes enhance metabolic stability and membrane permeability. For example, all-cis-tetrafluorocyclohexylamines are used as bioisosteres for aryl groups in agrochemicals and pharmaceuticals . The 1,4-bis(trifluoromethyl) motif could mimic steric bulk while introducing lipophilic efficiency (LipE) in lead optimization.

Key Research Gaps and Recommendations

  • Conformational Dynamics : Use advanced MD simulations to model CF₃ group effects on cyclohexane ring flipping.
  • Catalyst Optimization : Screen fluorination catalysts (e.g., NiCl₂·6H₂O/NaBH₄ ) for improved regioselectivity.
  • Toxicology Profiling : Conduct in vitro assays to assess ecotoxicology, given environmental hazard classifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.